molecular formula C40H65N13O10 B13384660 Neuropeptide SF (rat)

Neuropeptide SF (rat)

Cat. No.: B13384660
M. Wt: 888.0 g/mol
InChI Key: OLOSAWFREOVGQW-UHFFFAOYSA-N
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Description

Identification and Classification as an RF-amide Peptide

Neuropeptide SF is classified as an RF-amide peptide, a family of neuropeptides characterized by a common C-terminal motif of Arginine (R) and a C-terminally amidated Phenylalanine (F). mdpi.comnih.gov This structural feature is a hallmark of this diverse group of peptides found throughout the animal kingdom. nih.govamazonaws.com In mammals, the RF-amide peptide family is divided into five main groups: the Neuropeptide FF (NPFF) group, the LPXRFamide/RFamide-related peptides (RFRPs), the prolactin-releasing peptide (PrRP) group, the pyroglutamylated RFamide peptide (QRFP) group, and the kisspeptins. mdpi.com

Neuropeptide SF belongs to the NPFF group. The gene responsible for producing these peptides, the NPFF gene, is highly conserved across human, bovine, and murine species, including the rat. nih.govfrontiersin.org This gene encodes a precursor protein known as pro-NPFFA. mdpi.com Through post-translational processing at specific cleavage sites, this single precursor gives rise to three distinct neuropeptides: Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF). mdpi.comnih.gov The amino acid sequence for rat and mouse Neuropeptide SF is Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 (SLAAPQRFa). wikipedia.orgrndsystems.com

Table 1: Properties of Neuropeptide SF (rat, mouse)

Property Value
Amino Acid Sequence SLAAPQRF-NH2
Molecular Formula C40H65N13O10
Molecular Weight 888.03 g/mol
CAS Number 230960-31-3

Data sourced from R&D Systems. rndsystems.com

Historical Context of Discovery and Early Characterization in Rat Brain

The journey to identifying Neuropeptide SF began with the discovery of the broader RF-amide peptide family. The first member, FMRFamide, was isolated from clam ganglia in 1977. amazonaws.com This led to the search for similar peptides in vertebrates. In 1985, Neuropeptide FF (NPFF) was isolated from bovine brain extracts based on its immunoreactivity with antibodies against FMRFamide. mdpi.comnih.gov

Following this initial discovery, research extended to other species, including the rat. The gene encoding the NPFF precursor was cloned and found to be highly conserved, confirming the presence of this system in rats. frontiersin.org Early studies focused on mapping the distribution of these peptides in the central nervous system. Immunohistochemical studies in the late 1980s revealed the presence of NPFF-like peptides in various regions of the rat brain, including the hypothalamus, spinal cord, and pons-medulla. nih.govfrontiersin.org The identification of the full pro-NPFFA transcript later confirmed that Neuropeptide SF was co-encoded with NPFF and NPAF in rats and other mammals. mdpi.comfrontiersin.org This established NPSF as an integral component of the endogenous NPFF system in the rat brain.

Association with Neuropeptide FF (NPFF) Receptors

Neuropeptide SF exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs). nih.gov In 2000, two cognate receptors for the NPFF system were discovered and cloned in both human and rat brains. nih.gov These are named Neuropeptide FF Receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF Receptor 2 (NPFFR2, also known as GPR74). nih.govguidetopharmacology.org

Neuropeptide SF functions as an agonist for both of these receptors. rndsystems.com However, it displays different binding affinities for each subtype. Studies have shown that rat/mouse Neuropeptide SF binds to NPFF1 and NPFF2 with Ki values of 48.4 nM and 12.1 nM, respectively, indicating a higher affinity for the NPFF2 receptor. rndsystems.com The activation of these receptors initiates downstream signaling cascades that mediate the various physiological functions attributed to the NPFF system, which include the modulation of pain, cardiovascular regulation, and opioid activity. nih.govwikipedia.orgguidetopharmacology.org

The distribution of these receptors varies within the rat's central nervous system. NPFFR1 is found broadly, with high levels in the limbic system and hypothalamus. guidetopharmacology.org In contrast, NPFFR2 is found in high density in the superficial layers of the spinal cord, which aligns with its role in pain modulation. guidetopharmacology.org

Table 2: Neuropeptide FF Receptors

Receptor Name Alternative Names Primary Location in CNS
NPFF1 Receptor GPR147, NPFFR1 Limbic system, Hypothalamus
NPFF2 Receptor GPR74, NPFFR2 Superficial layers of the spinal cord

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Properties

Molecular Formula

C40H65N13O10

Molecular Weight

888.0 g/mol

IUPAC Name

2-[[1-[2-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46)

InChI Key

OLOSAWFREOVGQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N

Origin of Product

United States

Molecular Biology and Biosynthesis of Neuropeptide Sf in Rats

Gene Encoding and Precursor Proteins of the Neuropeptide FF Family

In rats, as in other mammals, Neuropeptide SF is derived from a precursor protein encoded by the Npff gene. nih.govresearchgate.net This gene gives rise to the prepro-NPFFA protein, which serves as the common precursor for several peptides in the NPFF family, including Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF). nih.govmdpi.com The Npff gene is considered the primary source for peptides ending in the C-terminal sequence -PQRF-NH2. guidetopharmacology.org

The organization of the Npff gene is highly conserved among mammalian species, including rats, humans, mice, and cattle. nih.govresearchgate.net It typically contains two introns located within the coding regions, and a TATA box sequence is found upstream from the transcription start site. researchgate.net The resulting prepro-NPFFA protein contains a signal peptide at its N-terminus, which directs the protein into the secretory pathway, followed by the sequences for the active peptides, which are flanked by specific cleavage sites. oup.comwikipedia.org

PeptideAmino Acid Sequence (Rat)
Neuropeptide SF (NPSF)SQAFLFQPQRF-NH2
Neuropeptide FF (NPFF)FLFQPQRF-NH2 guidetopharmacology.org
Neuropeptide AF (NPAF)AGEGLSSPFWSLAAPQRF-NH2

Post-translational Processing and Generation of Active Neuropeptide SF Peptide Forms

The generation of active Neuropeptide SF from the prepro-NPFFA precursor involves a series of enzymatic steps known as post-translational processing. wikipedia.orgnih.gov After the signal peptide is removed in the endoplasmic reticulum, the resulting pro-NPFFA protein is transported to the Golgi apparatus and packaged into large dense-core vesicles. wikipedia.org

Within these vesicles, prohormone convertases cleave the precursor protein at specific sites, which are typically marked by pairs of basic amino acids (e.g., lysine, arginine). oup.comnih.gov This proteolytic cleavage releases the immature peptide fragments. oup.comwikipedia.org For NPSF to become fully active, it undergoes a crucial final modification: C-terminal amidation. wikipedia.orgnih.gov This process, catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase, is essential for the biological activity of many neuropeptides, including those in the RF-amide family. scienceopen.com The final, active form of rat Neuropeptide SF is an undecapeptide with the sequence SQAFLFQPQRF-NH2. nih.gov

Phylogenetic Conservation of the Neuropeptide FF Gene Family

The Neuropeptide FF gene family exhibits a remarkable degree of phylogenetic conservation, particularly among mammals. nih.govresearchgate.net The gene structure, including the number and placement of introns and exons, is well-conserved across species like rats, mice, humans, and bovines. researchgate.net This structural conservation underscores the fundamental biological importance of the peptides it encodes.

The amino acid sequences of the resulting peptides are also highly conserved. nih.gov For instance, the C-terminal octapeptide of 26RFa, another member of the RF-amide peptide family, is fully conserved from amphibians to mammals. pnas.org The NPFF gene itself is highly conserved in human, murine, and bovine tissues. nih.gov This evolutionary conservation extends to the broader RF-amide peptide family, which is present across diverse animal phyla, highlighting its ancient origins and sustained functional relevance in neuronal signaling. mdpi.comsdbonline.org The conservation of neuropeptide systems is often studied through phylogenetic analysis and comparison of gene synteny (the order of genes on a chromosome) to trace their evolutionary relationships. oup.com

SpeciesGene NameNumber of Introns in Coding RegionKey Peptide Products
RatNpff2 researchgate.netNPFF, NPAF, NPSF nih.gov
HumanNPFF2 researchgate.netNPFF, NPAF, NPSF nih.govmdpi.com
MouseNpff2 researchgate.netNPFF, NPAF, NPSF nih.gov
BovineNPFF2 researchgate.netNPFF, NPAF, NPSF nih.govresearchgate.net

Pharmacology and Receptor Interactions of Neuropeptide Sf

Neuropeptide FF Receptor Subtypes (NPFFR1 and NPFFR2)

The biological actions of Neuropeptide SF and related peptides are mediated by two high-affinity G protein-coupled receptors (GPCRs), designated as Neuropeptide FF receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF receptor 2 (NPFFR2, also known as GPR74). nih.govguidetopharmacology.org These receptors were identified and cloned in 2000 and belong to the rhodopsin family of GPCRs, showing the most similarity to neuropeptide Y and orexin (B13118510) receptors. guidetopharmacology.orgwikipedia.org

NPFFR1 and NPFFR2 share approximately 50% amino acid identity but exhibit distinct tissue distribution patterns, which suggests they mediate different physiological functions. frontiersin.orgguidetopharmacology.org In rats, NPFFR1 mRNA is found at its highest levels in the hypothalamus, while NPFFR2 mRNA is most abundant in the spinal cord. nih.gov Generally, NPFFR1 is widely distributed in the central nervous system, with high concentrations in the limbic system and hypothalamus. guidetopharmacology.orgwikipedia.org In contrast, NPFFR2 is found in high density in the superficial layers of the spinal cord in mammals, where it is implicated in pain modulation and opioid functions. guidetopharmacology.orgwikipedia.org

While both receptors can be activated by peptides from the NPFF precursor (like NPSF and NPFF), they show some ligand preference. Peptides derived from the NPFF precursor generally display a higher affinity for NPFFR2. guidetopharmacology.org

Characterization of Neuropeptide SF as an Agonist for NPFFR1 and NPFFR2

Neuropeptide SF (rat) is a confirmed agonist for both NPFF receptor subtypes. rndsystems.commedchemexpress.com Its binding affinity (Ki) for rat NPFFR1 is 48.4 nM and for rat NPFFR2 is 12.1 nM, indicating a preference for the NPFFR2 subtype. rndsystems.commedchemexpress.com In another study using a recombinant human NPFF receptor (now known as NPFFR2), NPSF demonstrated a Ki of 12.1 nM. nih.gov This agonistic activity confirms that NPSF is a functional ligand capable of activating these receptors to initiate intracellular signaling. The relative affinities suggest that the physiological effects of NPSF may be predominantly mediated through NPFFR2 in tissues where both receptors are present. rndsystems.commedchemexpress.com

Binding Affinity of Rat Neuropeptide SF for NPFF Receptors
Receptor SubtypeBinding Affinity (Ki)Source
NPFFR148.4 nM rndsystems.com, medchemexpress.com
NPFFR212.1 nM rndsystems.com, medchemexpress.com

Intracellular Signaling Pathways Mediated by NPFF Receptors

Activation of NPFFR1 and NPFFR2 by agonists like Neuropeptide SF initiates a cascade of intracellular events, primarily through the action of heterotrimeric G proteins. genecards.orgmdpi.com

Both NPFFR1 and NPFFR2 are known to couple to inhibitory G proteins of the Gi/o family. nih.govfrontiersin.orgmdpi.com This coupling has been demonstrated in various recombinant cell lines, including Chinese hamster ovary (CHO) and human embryonic kidney (HEK293) cells. nih.govnih.gov The interaction is initiated when the agonist binds to the receptor, causing a conformational change that allows the receptor to activate the G protein by promoting the exchange of GDP for GTP on the α subunit. wikipedia.org Studies have shown that this agonist-induced activity can be prevented by pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gi/o proteins, confirming the involvement of this G protein family. nih.gov While both receptors couple to Gi/o proteins, there may be some specificity; NPFFR1 has been shown to couple mainly to Gαi3, whereas NPFFR2 can couple with Gαi2, Gαi3, and Gαo. nih.gov

The primary consequence of NPFF receptor coupling to Gi/o proteins is the inhibition of adenylyl cyclase activity. nih.govmdpi.com This enzyme is responsible for converting ATP into the second messenger cyclic AMP (cAMP). nih.gov By inhibiting adenylyl cyclase, NPFF receptor activation leads to a decrease in intracellular cAMP levels. nih.govmdpi.com This has been demonstrated in studies where NPFF agonists, in the presence of forskolin (B1673556) (a direct activator of adenylyl cyclase), cause a dose-dependent reduction in cAMP accumulation. nih.govacs.org This inhibitory effect on the cAMP pathway is a hallmark of Gi-coupled receptor signaling. nih.govmdpi.com

The role of NPFF receptors in modulating intracellular calcium (Ca2+) is more complex. While some G protein pathways, like Gq, directly lead to calcium mobilization from intracellular stores, the primary Gi/o pathway of NPFF receptors does not typically induce this effect on its own. nih.govpnas.org However, NPFF receptors have been shown to inhibit N-type voltage-gated calcium channels, which would reduce calcium influx upon depolarization. wikipedia.orgmdpi.com In some experimental setups using co-expression of the promiscuous G protein Gα16, NPFF agonists can be made to show a calcium response, but this is not considered their native signaling pathway. nih.gov

Interaction with Other Molecular Targets (e.g., Acid Sensing Ion Channel 3 (ASIC3))

Beyond its interaction with NPFF receptors, Neuropeptide SF has been shown to directly modulate the activity of Acid-Sensing Ion Channel 3 (ASIC3). rndsystems.comnih.gov ASICs are proton-gated cation channels highly expressed in sensory neurons that are implicated in pain perception associated with tissue acidosis. nih.govtandfonline.com

NPSF potentiates the proton-gated currents mediated by ASIC3. rndsystems.comnih.gov Specifically, it significantly increases the amplitude of the sustained current component that follows the initial transient activation of ASIC3 by protons. rndsystems.comnih.gov Research has shown that NPSF can increase the amplitude of the sustained current of heterologously expressed ASIC3 by as much as 12-fold, with an effective concentration (EC50) of approximately 50 μM. nih.gov Similar, though less pronounced, effects were observed on the native ASIC3-like currents in dorsal root ganglion (DRG) neurons. nih.gov This modulation is thought to occur through a slowing of the channel's inactivation rate. nih.gov This interaction suggests that NPSF can play a role in modulating neuronal excitability, particularly under inflammatory conditions where the expression of both the NPFF precursor and ASIC3 is increased. nih.govmdpi.com

Neuroanatomical Distribution and Expression of the Neuropeptide Ff System in the Rat

Central Nervous System Distribution of NPFF Receptors (mRNA and Protein Expression)

The biological effects of NPFF and its related peptides are mediated by two G protein-coupled receptors, NPFFR1 and NPFFR2. guidetopharmacology.org These receptors exhibit distinct, though sometimes overlapping, distribution patterns throughout the rat CNS, suggesting they mediate different functions. guidetopharmacology.orgmdpi.com

NPFF receptors are widely expressed in the rat brain and spinal cord. mdpi.com Autoradiographic and in situ hybridization studies have mapped their presence in numerous key regions.

Cortex: While some studies report minimal expression, others note the presence of NPFFR1 binding sites in cortical areas of Sprague-Dawley rats. mdpi.comnih.gov NPFFR2 is also expressed in the cerebral cortex. mdpi.com

Thalamus: The thalamus shows significant expression of NPFFR2, with the highest densities found in the parafascicular and laterodorsal thalamic nuclei. guidetopharmacology.orgnih.gov NPFFR1 binding sites have been detected in some thalamic areas. nih.gov

Hypothalamus: The hypothalamus is a key area for NPFF receptor expression. NPFFR1 mRNA and protein are moderately to strongly expressed in several hypothalamic nuclei, including the paraventricular nucleus (PVN), arcuate nucleus (ARC), supraoptic nucleus (SON), and ventromedial hypothalamus (VMH). mdpi.comresearchgate.netnih.gov NPFFR2 is also widely and highly expressed across hypothalamic nuclei, including the organum vasculosum of the lamina terminalis (OVLT), SON, PVN, ARC, and VMH. mdpi.com

Amygdala: NPFF-immunoreactive fibers are present in the amygdala. nih.gov The central and medial amygdala nuclei show expression of Npffr1 mRNA. mdpi.com The highest density of NPFFR2 is also found in the amygdala. portlandpress.com

Spinal Cord: The spinal cord is a primary site for NPFFR2 expression, with the highest densities located in the most external layers of the dorsal horn. guidetopharmacology.orgnih.govnih.gov In contrast, NPFFR1 is largely absent from the spinal cord in most rat strains, although some binding has been reported in Sprague-Dawley rats. mdpi.comnih.govnih.gov

Brainstem: Both receptors are present in the brainstem. In situ hybridization has identified NPFFR1 mRNA in the periaqueductal gray, dorsal raphe, lateral parabrachial nucleus, locus coeruleus, and the dorsal motor nucleus of the vagus. mdpi.com NPFFR2 is expressed in the nucleus of the solitary tract (NTS), dorsolateral periaqueductal gray, and dorsal raphe nucleus, among other areas. mdpi.comnih.gov

Lateral Septal Nucleus: Neurons with strong NPFFR1 expression are consistently observed in the lateral septal nucleus. mdpi.comresearchgate.netnih.gov

While both receptors are found throughout the CNS, their expression patterns are largely distinct, pointing to specialized roles. mdpi.com NPFFR1 expression is more restricted, primarily concentrated in the limbic system and hypothalamus, suggesting a role in neuroendocrine functions. guidetopharmacology.orgresearchgate.net In contrast, NPFFR2 is more abundantly and widely expressed, particularly in regions involved in sensory and pain processing, such as the superficial layers of the spinal cord and specific thalamic nuclei. guidetopharmacology.orgnih.gov This suggests that most of the well-documented pharmacological effects of NPFF in the rat, especially those related to pain modulation, are mediated by NPFFR2. guidetopharmacology.org It is important to note that significant strain-dependent differences in receptor distribution exist between Sprague-Dawley and Wistar rats, which can influence experimental outcomes. nih.gov

Brain RegionNPFFR1 Expression LevelNPFFR2 Expression LevelReferences
Spinal Cord (Dorsal Horn)Absent / MinimalVery High guidetopharmacology.orgmdpi.comnih.gov
Hypothalamus (general)Moderate to HighHigh mdpi.comresearchgate.net
ThalamusLow / PresentHigh guidetopharmacology.orgnih.gov
Lateral Septal NucleusHighLow mdpi.comresearchgate.net
AmygdalaPresentHigh nih.govmdpi.comportlandpress.com
Brainstem (e.g., NTS, PAG)PresentPresent mdpi.comnih.gov

Distribution of NPFF-like Immunoreactivity and mRNA (including Neuropeptide SF)

The distribution of the neuropeptides themselves, derived from the pro-NPFFA precursor (which includes NPFF and NPSF), provides further insight into the functional pathways of the system. mdpi.com

Immunohistochemical studies using specific antibodies have identified two major groups of NPFF-immunoreactive cell bodies in the rat brain. nih.gov The largest cluster is located in the medial hypothalamus, specifically between the dorsomedial and ventromedial nuclei. nih.govfrontiersin.org The other significant group is found in the brainstem. nih.gov

A dense network of NPFF-immunoreactive fibers projects from these cell bodies to various forebrain and brainstem regions. nih.govnin.nl High densities of fibers are observed in the lateral septal nucleus, amygdala, multiple hypothalamic areas, and the bed nucleus of the stria terminalis. nih.govnin.nl

LocationStructureFindingReferences
Neuronal Cell Bodies (Immunoreactivity & mRNA)Medial Hypothalamus (between DMN/VMN)Major cell group nih.govmdpi.comfrontiersin.org
Nucleus of the Solitary Tract (NTS)Major cell group nih.govnih.govmdpi.com
Paraventricular Nucleus (PVN)High mRNA expression mdpi.comfrontiersin.org
Neuronal Fibers (Immunoreactivity)Dorsal Horn of Spinal CordHigh density nih.gov
Hypothalamic AreasHigh density nih.gov
AmygdalaPresent nih.gov
Lateral Septal NucleusHigh density nih.gov

In the brainstem, NPFF-producing neurons are prominently located in the nucleus of the solitary tract (NTS). mdpi.comnih.govnih.gov NPFF fibers are also found within the NTS, the ventral medulla, and the trigeminal complex. nih.gov The robust expression of NPFF mRNA and peptide in the NTS points to a significant role in autonomic regulation. mdpi.comnih.gov

In the spinal cord, NPFF-like immunoreactivity is concentrated in fibers within the dorsal horn, consistent with the high expression of its primary receptor, NPFFR2, in this region. nih.govnih.gov This anatomical arrangement strongly supports the role of the NPFF system in modulating nociceptive (pain) signals at the spinal level. nih.gov

Co-localization Studies with Other Neurotransmitter Systems (e.g., corticotropin-releasing hormone, tyrosine hydroxylase-positive neurons)

To understand how the NPFF system integrates into broader neural circuits, researchers have examined its co-localization with other classical neurotransmitters and neuropeptides. These studies reveal direct anatomical links with systems involved in stress, reward, and arousal.

Corticotropin-Releasing Hormone (CRH): In the hypothalamic paraventricular nucleus (PVN), a critical node of the stress axis, a significant overlap exists between the NPFF and CRH systems. researchgate.netnih.gov Studies using in situ hybridization have shown that approximately 70% of CRH-expressing neurons in the rat PVN also express Npffr1 mRNA. researchgate.netnih.gov This suggests a direct mechanism by which NPFF peptides can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.net

Tyrosine Hydroxylase (TH): Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, such as dopamine (B1211576) and noradrenaline, and serves as a marker for these neurons. In the ventral tegmental area (VTA), a key region in the brain's reward pathway, both NPFFR1 and NPFFR2 receptors are expressed on TH-positive (dopaminergic) neurons. nih.gov Furthermore, Npffr1 mRNA is co-expressed in dopaminergic neurons of the periventricular and dorsal arcuate nucleus. researchgate.netnih.gov This anatomical evidence indicates that the NPFF system can directly influence dopaminergic signaling. nih.gov Additionally, NPFF-like cell bodies within the NTS have been found to co-express TH, indicating that some NPFF neurons are themselves catecholaminergic. oup.com

NPFF System ComponentCo-localized MarkerBrain RegionImplicationReferences
NPFFR1Corticotropin-Releasing Hormone (CRH)Paraventricular Nucleus (PVN)Modulation of the HPA stress axis researchgate.netnih.gov
NPFFR1 & NPFFR2Tyrosine Hydroxylase (TH)Ventral Tegmental Area (VTA)Modulation of dopamine-based reward pathways nih.gov
NPFFR1Tyrosine Hydroxylase (TH)Arcuate & Periventricular NucleusModulation of dopaminergic neurons researchgate.netnih.gov
NPFF NeuronsTyrosine Hydroxylase (TH)Nucleus of the Solitary Tract (NTS)Some NPFF-producing neurons are catecholaminergic oup.com

Physiological and Behavioral Modulations by Neuropeptide Sf in Rat Models

Nociception and Analgesia

Neuropeptide SF has demonstrated significant interactions with the opioid system, particularly in the context of pain modulation. Its ability to influence opioid-induced antinociception and the development of tolerance has been a key area of investigation.

Modulation of Opioid-Induced Antinociception

Research in rat models has revealed that Neuropeptide SF can potentiate the antinociceptive effects of opioids. When administered in conjunction with morphine, NPSF has been shown to enhance the analgesic response. This suggests a synergistic relationship between Neuropeptide SF and opioid receptor signaling pathways in the modulation of pain perception. The potentiation of morphine's analgesic action by NPSF indicates its potential role as a positive modulator of opioid-mediated pain relief.

Mechanisms in the Reversal of Opioid Tolerance

One of the significant findings in studies involving rat models is the ability of Neuropeptide SF to reverse tolerance to the analgesic effects of morphine. Chronic opioid use leads to a diminished analgesic response, a phenomenon known as tolerance. Research has demonstrated that Neuropeptide SF can counteract this effect, restoring the potency of morphine in tolerant animals. The precise mechanisms underlying this reversal are still under investigation but are thought to involve the modulation of opioid receptor function and downstream signaling cascades. This finding suggests that Neuropeptide SF or its analogs could be a therapeutic target for improving the long-term efficacy of opioid analgesics.

Neuroendocrine Regulation

Neuropeptide SF has been shown to exert considerable influence over the neuroendocrine system, primarily through its actions on the hypothalamic-pituitary-adrenal (HPA) axis.

Activation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Intracerebroventricular administration of Neuropeptide SF in rats leads to a robust activation of the HPA axis. ovid.com This is evidenced by significant increases in plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). ovid.com The activation of the HPA axis is a key response to stress, and the ability of NPSF to induce this cascade suggests its involvement in the central regulation of stress responses.

The table below summarizes the observed effects of intracerebroventricular administration of Neuropeptide SF on HPA axis hormones in rats. ovid.com

HormoneEffect of Neuropeptide SF Administration
Adrenocorticotropic Hormone (ACTH)Increased plasma levels
CorticosteroneIncreased plasma levels

Influence on Corticotropin-Releasing Hormone (CRH) Release in Hypothalamic Nuclei

The stimulatory effect of Neuropeptide SF on the HPA axis is mediated, at least in part, by its action on the release of corticotropin-releasing hormone (CRH) in the hypothalamus. ovid.com Studies utilizing intracerebral microdialysis in rats have shown that NPSF augments the release of CRH from the paraventricular nucleus of the hypothalamus. ovid.com This finding is further supported by the observation that the NPSF-induced increase in corticosterone can be blocked by a CRH antagonist. ovid.com This indicates that Neuropeptide SF acts upstream of CRH in the HPA axis cascade.

The data from these studies are summarized in the interactive table below.

TreatmentEffect on Paraventricular CRH ReleaseSubsequent Effect on Plasma Corticosterone
Neuropeptide SFIncreasedIncreased
Neuropeptide SF + CRH AntagonistIncreasedBlocked

Metabolic and Food Intake Regulation

The role of Neuropeptide SF in the regulation of metabolism and food intake in rat models is an area that remains largely unexplored. While other members of the RF-amide peptide family, such as Neuropeptide FF (NPFF), have been shown to influence feeding behavior in rats, direct evidence for the effects of Neuropeptide SF is currently lacking in the scientific literature. nih.gov Studies in avian models have suggested an association between Neuropeptide SF and reduced food intake; however, these findings have not been replicated in rats. ovid.com Therefore, a definitive role for Neuropeptide SF in metabolic and food intake regulation in rats cannot be established at this time, highlighting a gap in the current understanding of this peptide's physiological functions. Further research is required to elucidate whether Neuropeptide SF plays a significant role in energy homeostasis and the control of feeding behavior in rat models.

Analysis of Anorexigenic Effects

Neuropeptide SF (NPSF), a member of the RFamide peptide family, demonstrates significant anorexigenic, or appetite-suppressing, properties in rat models. As a potent agonist for Neuropeptide FF (NPFF) receptors, its effects on feeding behavior are notable medchemexpress.com. Research on closely related peptides, such as NPFF and Neuropeptide S (NPS), provides insight into these mechanisms. Intracerebroventricular (ICV) administration of NPFF has been shown to reduce food intake in food-deprived rats within the first hour of administration nih.gov. This suggests that NPSF may act as an endogenous anorexigenic peptide nih.gov.

Further studies involving NPS reveal a significant reduction in food intake in previously fasted Long Evans rats, with the effect on cumulative food intake lasting up to six hours post-injection. oup.com Moreover, NPS administration has been found to significantly inhibit voluntary food intake in rats that are freely feeding on a palatable diet, indicating a robust suppression of feeding drive that is not limited to conditions of prior food deprivation. oup.com The paraventricular nucleus (PVN) of the hypothalamus is a key site for regulating food intake, and the anorexigenic effects of these peptides are likely mediated through actions within this and other hypothalamic nuclei. oup.com

Interplay with Other Metabolic Peptides and Pathways (e.g., orexin (B13118510) system)

The regulation of energy balance and feeding behavior is a complex process involving numerous neuropeptides and signaling pathways. Neuropeptide SF, through its anorexigenic actions, is an integral part of this network. Its function intersects with other key metabolic modulators, most notably the orexin system. The orexin peptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and are well-established as promoters of appetite and wakefulness. nih.govwikipedia.org When administered centrally in rats, orexins increase food consumption, and the expression of their precursor, prepro-orexin, is upregulated by fasting. nih.gov

While NPSF promotes a reduction in food intake, the orexin system stimulates it, suggesting an antagonistic functional relationship in the control of feeding. Orexin neurons are maximally active during motivated behaviors such as eating and exploration in rats. ucla.edu Neuropeptides like NPS, which share functional similarities with NPSF in modulating arousal and anxiety, are also known to influence food intake and the hypothalamo-pituitary-adrenal (HPA) axis, similar to Orexin A. oup.com This convergence suggests that these peptide systems likely interact within hypothalamic circuits, such as the paraventricular nucleus and lateral hypothalamus, to integrate metabolic, stress, and arousal signals to produce a coordinated effect on feeding behavior.

Cardiovascular Regulation

Effects on Mean Arterial Blood Pressure

Neuropeptide SF and related peptides in the RFamide family exert significant effects on cardiovascular regulation, specifically on mean arterial blood pressure (MAP) in rat models. Central administration of the related peptide NPFF through intracerebroventricular, intra-nucleus tractus solitarius, or intrathecal routes leads to an increase in blood pressure. mdpi.com Studies in conscious, unrestrained rats demonstrated that related neuropeptides Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F-8-F-NH2) and Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 (A-18-F-NH2) have a substantial ability to elevate MAP. dtic.mil

The pressor response to these peptides is rapid. Following intracerebroventricular administration of NPFF in rats, the increase in arterial blood pressure occurs within one minute and is sustained for approximately 25 minutes before returning to baseline levels. mdpi.com Similarly, vasopressor responses are observed with other related peptides like LPLRFamide and FMRFamide, which produce a rapid increase in arterial pressure when administered intravenously or intracisternally. nih.gov Given that NPSF acts as an agonist at NPFF receptors, it is understood to mediate similar hypertensive effects through central nervous system pathways that regulate sympathetic outflow. medchemexpress.commdpi.com

General Behavioral Effects

Modulation of Spontaneous and Exploratory Locomotor Activity

Neuropeptide SF has a distinct stimulatory effect on general behavior in rats, particularly on movement and exploration. nih.gov Telemetric and open-field studies have demonstrated that intracerebroventricular administration of NPSF stimulates both spontaneous and exploratory locomotor activity. nih.gov This aligns with findings for the related peptide NPS, which has been shown to significantly increase locomotion in mice and enhance exploratory behavior in various anxiety-related paradigms, including the open-field test, the light-dark box, and the elevated-plus-maze. oup.comresearchgate.net

The increase in exploratory behavior suggests a role for NPSF in modulating neophilia, or the attraction to novelty, although the specific mechanisms are complex. nih.gov In the open-field test, an increase in movement and time spent in the center of the arena are interpreted as measures of exploratory drive and reduced anxiety. nih.gov The consistent findings of increased locomotion and exploration indicate that NPSF is involved in the central regulation of arousal and motor activity. oup.comnih.gov

Summary of Neuropeptide SF Effects on Locomotor Activity in Rats
Behavioral ParameterObserved EffectTesting ParadigmReference
Spontaneous Locomotor ActivityStimulated/IncreasedTelemetry nih.gov
Exploratory Locomotor ActivityStimulated/IncreasedOpen-Field Test oup.comnih.gov

Contribution to Stress Response Mechanisms

Neuropeptide SF plays a significant physiological role in the regulation of the stress response through its actions on the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is the core neuroendocrine system that manages stress, involving the hypothalamus, pituitary gland, and adrenal glands. youtube.com Studies in rats have shown that central administration of NPSF activates this axis. nih.gov

Specifically, NPSF augments the release of corticotropin-releasing hormone (CRH) in the paraventricular nucleus of the hypothalamus. nih.gov This increase in CRH subsequently leads to elevated plasma levels of both adrenocorticotropic hormone (ACTH) and corticosterone. nih.govnih.gov Corticosterone is the primary glucocorticoid stress hormone in rats. The release of corticosterone following NPSF administration can be blocked by pre-treatment with a CRH antagonist, confirming that NPSF's effect is mediated through the release of CRH. nih.gov These findings demonstrate that NPSF is a potent activator of the HPA axis, positioning it as a key neptidergic modulator of the physiological response to stress in rats. nih.gov

Effects of Neuropeptide SF on HPA Axis Hormones in Rats
Hormone/FactorSite of Action/ReleaseEffect of NPSFReference
Corticotropin-releasing hormone (CRH)Paraventricular Nucleus (Hypothalamus)Increased Release nih.gov
Adrenocorticotropic hormone (ACTH)Plasma (from Pituitary)Increased Level nih.govnih.gov
CorticosteronePlasma (from Adrenal Gland)Increased Level nih.govnih.gov

Role in Anxiety-Related Behaviors

Neuropeptide SF, more commonly referred to as Neuropeptide S (NPS) in recent scientific literature, has been identified as a significant modulator of anxiety-related behaviors in rat models. Research consistently demonstrates that central administration of NPS exerts anxiolytic-like effects across various behavioral paradigms.

In studies utilizing the elevated plus-maze, a standard test for assessing anxiety in rodents, NPS has been shown to decrease anxiety-like behavior in several rat strains, including the Flinders Sensitive Line (FSL), Flinders Resistant Line (FRL), and Sprague-Dawley (SD) rats. frontiersin.org This effect is characterized by an increase in the time spent in and the number of entries into the open arms of the maze, behaviors that are typically reduced in anxious states.

Further evidence for the anxiolytic properties of NPS comes from the defensive burying test, where the peptide has been observed to reduce the burying behavior, which is considered a manifestation of anxiety in rats. The anxiolytic-like effects of NPS are not limited to baseline anxiety but also extend to conditions of heightened stress. For instance, central infusion of NPS has been found to alleviate the anxiety-related behaviors that arise during withdrawal from substances like ethanol (B145695) and morphine.

The amygdala, a key brain region in the processing of fear and anxiety, appears to be a critical site for the anxiolytic actions of NPS. Infusion of NPS directly into the basolateral and medial amygdala significantly reduces anxiety-like behavior. nih.gov This suggests that the anxiolytic effects of NPS are, at least in part, mediated by its actions within this brain structure. The underlying mechanism for this effect is thought to involve the modulation of local neuronal circuits.

Behavioral Test Rat Strain(s) Observed Effect of Neuropeptide S Key Brain Region Implicated
Elevated Plus-MazeFlinders Sensitive Line (FSL), Flinders Resistant Line (FRL), Sprague-Dawley (SD)Decreased anxiety-like behaviorAmygdala
Defensive BuryingNot specifiedReduced defensive burying behaviorNot specified
Ethanol WithdrawalNot specifiedAttenuation of anxiety-related behaviorsAmygdala, Bed Nucleus of Stria Terminalis (BNST), Paraventricular Nucleus (PVN)
Morphine WithdrawalNot specifiedReduction of anxiety-related behaviorsAmygdala, Bed Nucleus of Stria Terminalis (BNST), Paraventricular Nucleus (PVN)

Influence on Learning and Memory Processes

The Neuropeptide S system plays a multifaceted role in the modulation of learning and memory in rats. The wide distribution of the Neuropeptide S receptor (NPSR) in brain regions crucial for cognitive functions, such as the hippocampus, amygdala, and various cortical areas, provides an anatomical basis for its influence on these processes.

Research has demonstrated that NPS can enhance specific types of learning and memory. For example, administration of NPS has been shown to improve performance in inhibitory avoidance tasks, suggesting a role in the consolidation of fear-related memories. Furthermore, studies utilizing the T-maze have revealed that NPS can facilitate reversal learning. wikipedia.org Reversal learning is a measure of cognitive flexibility, the ability to adapt behavior in response to changing environmental contingencies. The facilitation of this process by NPS suggests that it may enhance the ability to modify previously learned associations.

The effects of NPS on learning and memory are likely mediated by its ability to modulate synaptic plasticity in key neural circuits. The hippocampus, a structure with a well-established role in spatial and declarative memory, expresses high levels of NPSR, making it a likely target for the cognitive-enhancing effects of NPS. While the precise mechanisms are still under investigation, the available evidence points to Neuropeptide S as a significant neuromodulator in the complex processes of learning and memory formation.

Learning and Memory Paradigm Effect of Neuropeptide S Administration Cognitive Process Implicated
Inhibitory AvoidanceEnhanced learningMemory consolidation (fear-related)
T-Maze Reversal LearningFacilitated reversal learningCognitive flexibility

Participation in the Regulation of Circadian Functions

The role of Neuropeptide S in the direct regulation of the central circadian pacemaker, the suprachiasmatic nucleus (SCN), is not yet well-established in rat models. However, there is growing evidence for its involvement in key aspects of circadian function, particularly the sleep-wake cycle.

NPS is recognized as a potent wakefulness-promoting agent. nih.gov Intracerebroventricular administration of NPS in rats leads to a significant increase in the duration of wakefulness and a corresponding decrease in both slow-wave sleep and paradoxical sleep (also known as REM sleep). This arousal-promoting effect suggests that NPS is a component of the neural circuitry that governs the daily rhythm of sleep and activity.

Furthermore, NPS has been shown to counteract the sleep disturbances induced by sleep deprivation. In rats subjected to paradoxical sleep deprivation, which leads to subsequent sleep rebound and anxiety-like behavior, administration of NPS can attenuate these effects. Specifically, NPS increases wakefulness and suppresses the rebound of paradoxical sleep that typically follows a period of deprivation. frontiersin.org This indicates that NPS can modulate the homeostatic regulation of sleep, a process that is intricately linked with the circadian system.

While a direct action of NPS on the molecular clockwork of the SCN has not been demonstrated, its influence on the sleep-wake cycle positions it as a significant modulator of the output of the circadian system.

Aspect of Circadian Function Effect of Neuropeptide S in Rats
WakefulnessPromotes and increases duration of wakefulness
Slow-Wave SleepDecreases
Paradoxical (REM) SleepDecreases
Sleep Deprivation-Induced DisturbancesCounteracts sleep rebound and associated anxiety

Modulation of Neurotransmission (e.g., GABAergic transmission in specific brain regions)

A key mechanism through which Neuropeptide S exerts its physiological and behavioral effects is by modulating neurotransmission in specific brain regions. A substantial body of evidence points to its significant influence on the GABAergic system, particularly within the amygdala.

Research has shown that NPS can enhance inhibitory neurotransmission in the amygdala by increasing the presynaptic release of gamma-aminobutyric acid (GABA) from interneurons. researchgate.net This potentiation of GABAergic signaling is believed to be a primary contributor to the anxiolytic effects of NPS, as GABA is the main inhibitory neurotransmitter in the central nervous system. By increasing the inhibitory tone in the amygdala, NPS can dampen the neuronal activity associated with fear and anxiety.

In addition to its effects on GABA release, NPS has also been found to increase glutamatergic transmission onto intercalated GABAergic neurons in the amygdala. wikipedia.org These specialized neurons play a crucial role in fear extinction. By exciting these inhibitory neurons, NPS can facilitate the suppression of fear responses, further contributing to its anxiolytic profile.

The modulation of GABAergic transmission by NPS is not uniform throughout the brain but appears to be concentrated in regions with high expression of the Neuropeptide S receptor, such as the amygdala. This region-specific action allows for a precise tuning of neuronal circuits involved in emotional regulation.

Brain Region Neurotransmitter System Effect of Neuropeptide S Functional Implication
AmygdalaGABAergicEnhances presynaptic GABA release from interneuronsAnxiolysis
AmygdalaGlutamatergic (onto GABAergic neurons)Increases glutamatergic transmission to intercalated GABAergic neuronsFacilitation of fear extinction

Methodological Approaches and Preclinical Models in Neuropeptide Sf Research in Rats

In Vivo Administration Techniques (e.g., Intracerebroventricular Infusion, Local Microinfusion)

Intracerebroventricular (ICV) Infusion: A primary method for studying the central effects of NPSF in rats is intracerebroventricular (ICV) infusion. This technique involves the direct administration of the peptide into the cerebral ventricles, allowing it to bypass the blood-brain barrier and act on the central nervous system. In one study, NPSF was administered in different doses intracerebroventricularly to rats to measure its effects on the hypothalamus-pituitary-adrenal (HPA) axis and behavior core.ac.uk. This method ensures that the observed effects are centrally mediated. The procedure typically involves anesthetizing the animal, placing it in a stereotaxic device, and implanting a stainless-steel guide cannula into a cerebral ventricle, such as the right lateral ventricle. The cannula is then fixed to the skull, and after a recovery period, the neuropeptide can be infused directly into the brain scispace.com.

Local Microinfusion: While ICV administration provides a global overview of a neuropeptide's central effects, local microinfusion allows for a more targeted investigation of its action within specific brain nuclei. This technique involves the infusion of small volumes of a substance directly into a discrete brain region. Studies have investigated the impact of different microinfusion volumes on local astroglial response within the rat nucleus basalis, suggesting that the volume is a critical parameter for selective pharmacological stimulation nih.gov. Although specific studies detailing the local microinfusion of NPSF in rats were not prominently found, this technique represents a valuable approach for dissecting the precise neural circuits through which NPSF exerts its effects.

Behavioral Paradigms Utilized for Assessment (e.g., defensive burying, open-field test)

Open-Field Test: The open-field test is a common behavioral paradigm used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents nih.gov. The apparatus is typically a square arena with the floor divided into central and peripheral zones nih.gov. In studies involving NPSF, the behavior of rats was observed in an open-field test following intracerebroventricular administration core.ac.uk. Research has shown that NPSF stimulated spontaneous and exploratory locomotor activity in rats core.ac.uk. Various parameters are measured in this test, including the distance traveled, time spent in different zones, and the frequency of specific behaviors like rearing (a measure of exploration) nih.gov.

Biochemical and Molecular Assays (e.g., Radioimmunoassay, In Situ Hybridization, Quantitative Autoradiography, Microdialysis)

Microdialysis: Intracerebral microdialysis is a technique used to monitor the levels of neurochemicals in the extracellular space of the brain of freely moving animals. This method has been applied in NPSF research to continuously monitor the changes in corticotrophin-releasing hormone (CRH) levels in the hypothalamic paraventricular nucleus following NPSF administration in rats core.ac.uk. The technique can be combined with sensitive analytical methods, such as radioimmunoassay, to measure the in vivo release of neuropeptides nih.gov.

In Situ Hybridization: This molecular technique is used to localize specific mRNA sequences within cells and tissues. In the context of NPSF research, in situ hybridization has been employed to determine the histological distribution of the mRNA encoding the Neuropeptide FF receptors (Npffr1 and Npffr2), to which NPSF binds, in the rat brain nih.govnih.gov. Studies have revealed strong Npffr1 expression in several hypothalamic areas related to neuroendocrine functions, including the paraventricular nucleus (PVN) and arcuate nucleus, suggesting the involvement of NPFFR1-mediated signaling in processes like the stress response nih.gov. This provides crucial information about the potential sites of action for NPSF.

Quantitative Autoradiography: This technique is used to visualize and quantify the density of receptors in the brain. For NPSF research, quantitative autoradiography has been used to map the distribution of Neuropeptide FF (NPFF) receptors in the rat brain using selective radioligands nih.govnih.gov. By using radiolabeled ligands for NPFF1 and NPFF2 receptors, researchers can analyze the density and location of these binding sites throughout the central nervous system nih.gov. For instance, high densities of NPFF2 receptor binding sites have been identified in the superficial layers of the dorsal horn of the spinal cord and the parafascicular thalamic nucleus, while NPFF1 receptor sites are found in septal, thalamic, and hypothalamic areas nih.gov.

Radioimmunoassay (RIA): RIA is a highly sensitive method used to measure the concentration of antigens, such as neuropeptides, in biological fluids or tissue extracts. The technique involves the use of a specific antibody and a radiolabeled version of the peptide. While specific RIAs have been developed for other neuropeptides like Neuropeptide Y (NPY) in rats mdpi.com, and the combination of microdialysis with RIA is a known technique for studying neuropeptide release nih.gov, detailed reports on the development and application of a specific radioimmunoassay for Neuropeptide SF in rat tissues were not found in the search results. However, it remains a standard and potential method for quantifying NPSF levels.

Utilization of Specific Preclinical Rat Models (e.g., selectively bred rat lines, chronic stress models)

Selectively Bred Rat Lines: To study the genetic basis of anxiety and depression-related behaviors, researchers have developed selectively bred rat lines. For example, Wistar rats have been bred for high anxiety-related behavior (HAB) versus low anxiety-related behavior (LAB) nih.gov. These models are valuable for investigating the role of neuropeptide systems in innate anxiety. Studies have examined the Neuropeptide S (NPS) system in HAB rats, revealing that intracerebroventricular administration of NPS can reverse their high-anxiety phenotype nih.gov. Another selectively bred model is the Flinders Sensitive Line (FSL) rat, which is considered a genetic animal model of depression nih.gov. While these models have been instrumental in understanding the role of the related peptide NPS in anxiety and depression nih.govnih.gov, their specific application in research focused solely on Neuropeptide SF has not been documented in the provided search results.

Chronic Stress Models: Chronic stress paradigms are widely used in rats to model aspects of depression and other stress-related disorders. The chronic mild stress (CMS) model, for instance, exposes rats to a series of unpredictable, mild stressors over several weeks, leading to behaviors such as anhedonia. Researchers use these models to investigate changes in neuropeptide expression and function. For example, in situ hybridization has been used to analyze the mRNA levels of various neuropeptides in the brains of rats exposed to CMS. This approach has revealed that chronic stress can alter the expression of neuropeptides like NPY and substance P. While chronic stress models are a key tool in neuropeptide research, specific studies detailing the effects on or the use of Neuropeptide SF within these models in rats were not identified in the search results.

Data Tables

Table 1: Behavioral Effects of Intracerebroventricular Neuropeptide SF in the Open-Field Test in Rats

ParameterEffect of Neuropeptide SF AdministrationReference
Spontaneous Locomotor ActivityStimulated core.ac.uk
Exploratory Locomotor ActivityStimulated core.ac.uk
Stereotyped BehaviorTended to alter (not significant) core.ac.uk

Table 2: Application of Biochemical and Molecular Assays in Neuropeptide SF (rat) Research

AssayApplicationKey FindingsReference
Microdialysis Monitoring of corticotrophin-releasing hormone (CRH) in the hypothalamic paraventricular nucleus after NPSF administration.NPSF augmented paraventricular CRH release. core.ac.uk
In Situ Hybridization Mapping of mRNA for Neuropeptide FF receptors (Npffr1 and Npffr2) in the rat brain.Npffr1 mRNA is strongly expressed in hypothalamic areas like the PVN and arcuate nucleus. Npffr2 mRNA is mainly in somatosensory pathway regions. nih.gov
Quantitative Autoradiography Determining the distribution and density of Neuropeptide FF receptors (NPFF1 and NPFF2) in the rat CNS.High densities of NPFF2 receptors in the spinal cord dorsal horn and thalamus. NPFF1 receptors are present in septal, thalamic, and hypothalamic areas. nih.gov

Future Research Directions and Broader Implications for Neurological Research

Elucidation of Unexplored Physiological Functions and Underlying Mechanisms

While initial research has linked the NPFF system, including NPSF, to pain modulation, opioid activity, and cardiovascular regulation, many of its physiological roles and the precise mechanisms of action remain to be fully elucidated. nih.govnih.gov Future research should aim to unravel these complexities.

One promising area of investigation is the role of NPSF in modulating sensory neurons through acid-sensing ion channels (ASICs). Studies have shown that NPSF can significantly potentiate the sustained current of ASIC3, a channel involved in pain perception associated with tissue acidosis. nih.gov This modulation leads to changes in neuronal excitability. nih.gov Further research is needed to explore the full extent of this interaction and its physiological relevance, particularly in inflammatory conditions where both NPFF precursor and ASIC3 expression are increased. nih.gov

Another critical area for future investigation is the role of NPSF in the hypothalamic-pituitary-adrenal (HPA) axis and its influence on behavior. Studies in rats have demonstrated that intracerebroventricular administration of NPSF can augment the release of corticotropin-releasing hormone (CRH) and consequently increase plasma levels of ACTH and corticosterone (B1669441). nih.gov This suggests a role for NPSF in regulating circadian functions and the activity of motor centers through the HPA axis. nih.gov Unexplored avenues include the long-term effects of NPSF on HPA axis regulation and its potential involvement in stress-related disorders.

Furthermore, the antidepressant-like effects of NPSF observed in animal models warrant deeper investigation. arxiv.org Studies have shown that NPSF can decrease immobility time and increase active behaviors in the forced swim test, suggesting a potential role in mood regulation. arxiv.org The underlying mechanisms appear to involve interactions with adrenergic, serotonergic, cholinergic, and dopaminergic receptor systems. arxiv.org Future studies should aim to identify the specific neural circuits and molecular pathways through which NPSF exerts these effects.

Development and Characterization of Highly Selective NPFF Receptor Ligands for Research Tools

A significant hurdle in delineating the specific functions of NPSF is the lack of highly selective pharmacological tools. NPSF, like other peptides from the same precursor, interacts with two G protein-coupled receptors: Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2). nih.gov These receptors often have overlapping distributions and can be activated by multiple endogenous ligands, making it challenging to attribute a physiological response to a single peptide.

The development of highly selective agonists and antagonists for NPFFR1 and NPFFR2 is paramount for advancing research. Recent structural biology studies, including the cryo-electron microscopy structure of NPFFR2 bound to human NPSF, have provided valuable insights into the molecular basis of ligand recognition and receptor selectivity. embopress.orgembopress.org These structural details can guide the rational design of novel ligands with improved subtype selectivity. embopress.org

Future research should focus on synthesizing and characterizing a broader array of both peptide-based and small-molecule ligands. While peptide analogs have been instrumental, non-peptide small molecules offer advantages in terms of oral bioavailability and blood-brain barrier permeability, making them more suitable for in vivo studies and potential therapeutic development. nih.gov The development of selective radioligands and fluorescent probes would also be invaluable for receptor localization studies and for use in high-throughput screening assays to identify novel ligands.

Table 1: Examples of NPFF Receptor Ligands and their Receptor Selectivity

LigandTypeReceptor SelectivityReference
NPVF Endogenous PeptideSelective for NPFFR1 nih.gov
VPNLPQRF-NH2 Peptide AnalogStrong selectivity for NPFFR1 nih.gov
EFWSLAAPQRF-NH2 Peptide AnalogStrong selectivity for NPFFR2 nih.gov
RF9 DipeptideNon-selective Antagonist nih.gov
AC-262620 Small MoleculeSelective NPFFR1 Antagonist nih.gov

This table is for illustrative purposes and is not exhaustive.

The characterization of these new tools in a variety of in vitro and in vivo assays will be crucial to validate their selectivity and utility. This will enable researchers to more definitively probe the distinct physiological roles of NPFFR1 and NPFFR2 in mediating the effects of NPSF.

Potential Research Avenues for Understanding Neurological and Psychiatric Conditions

The known and emerging functions of NPSF suggest its potential involvement in the pathophysiology of various neurological and psychiatric disorders. Future research utilizing robust animal models is essential to explore these connections.

Given the role of the NPFF system in modulating opioid signaling, a key research avenue is its involvement in substance use disorders. nih.gov The development of opioid tolerance and dependence is a major clinical challenge, and NPFF antagonists have shown promise in reversing these effects in preclinical models. nih.gov Future studies should investigate the specific contribution of NPSF to these processes and evaluate the therapeutic potential of targeting the NPSF/NPFF receptor system to mitigate the adverse effects of chronic opioid therapy.

The antidepressant-like effects of NPSF in rodents suggest that dysregulation of this neuropeptide system could contribute to mood disorders. arxiv.org Research using animal models of depression could explore whether alterations in NPSF expression or receptor function are associated with depressive-like behaviors and whether administration of NPSF or selective receptor ligands can ameliorate these symptoms. nih.gov

Furthermore, the broader implications of neuropeptides in neurological diseases are increasingly recognized. nih.gov While direct links between NPSF and neurodegenerative conditions like Parkinson's disease have not been established, the related Neuropeptide S (NPS) has shown potential therapeutic effects in animal models of Parkinson's by counteracting motor deficits. mdpi.com Given the functional overlap and interactions between different neuropeptide systems, it would be valuable to investigate whether NPSF plays any role in the modulation of extrapyramidal motor function and its potential relevance to movement disorders.

Finally, the influence of NPSF on the HPA axis and its potential anxiolytic or anxiogenic effects warrant investigation in the context of anxiety disorders. nih.gov The complex interplay between stress, anxiety, and neuropeptide signaling is a rapidly evolving field of research. mdpi.com Utilizing animal models of anxiety, future studies can dissect the role of NPSF in regulating fear and anxiety-related behaviors and its interaction with other stress-related neuropeptide systems.

Q & A

Q. What are the key pharmacological properties of Neuropeptide SF (rat) relevant to experimental design?

Neuropeptide SF (rat) acts as a potent agonist for NPFF1 and NPFF2 receptors, with reported Ki values of 48.4 nM and 12.1 nM, respectively. Researchers should prioritize receptor-binding assays (e.g., competitive radioligand displacement) to validate selectivity, especially when studying neural circuits involving pain modulation or appetite regulation. Dosage calculations for in vivo studies must account for species-specific Km coefficients (e.g., rat Km = 6) to ensure accurate cross-species dose translation .

Property Value
Molecular Weight888.03 g/mol
CAS Number230960-31-3
Solubility Stability-80°C (6 months in solution)

Q. How should Neuropeptide SF (rat) be stored and reconstituted to ensure experimental reproducibility?

Lyophilized powder should be stored at -20°C (3 years) or 4°C (2 years). For reconstitution, use sterile buffers (e.g., PBS) adjusted to pH 7.4 to prevent aggregation. Batch-to-batch variability in peptide content and solubility can occur; thus, pre-experiment validation via HPLC and mass spectrometry is critical for sensitive assays like electrophysiology .

Q. What are the standard controls for in vitro studies involving Neuropeptide SF (rat)?

Include (1) a vehicle control (e.g., solvent-only), (2) a positive control (e.g., a known NPFF agonist like RFamide), and (3) a receptor-antagonist co-treatment (e.g., RF9 for NPFF receptors) to confirm mechanism-specific effects. Dose-response curves should span 0.1–100 nM based on its Ki values .

Advanced Research Questions

Q. How can conflicting data on Neuropeptide SF’s role in pain modulation be resolved?

Discrepancies may arise from differences in model systems (e.g., inflammatory vs. neuropathic pain models) or receptor expression levels. Researchers should:

  • Perform in situ hybridization to map NPFF receptor distribution in target tissues.
  • Use conditional knockout models to isolate receptor-specific contributions.
  • Apply meta-analysis frameworks to compare effect sizes across studies .

Q. What methodologies are optimal for studying Neuropeptide SF’s interaction with co-expressed neuropeptides (e.g., Neuropeptide Y)?

Dual-label immunohistochemistry or multiplexed qPCR can identify co-localization in neural pathways. For functional studies, optogenetic activation paired with Neuropeptide SF microinjection in brain slices (e.g., hypothalamus) allows real-time analysis of synaptic plasticity. Cross-receptor interactions should be tested via BRET/FRET assays .

Q. How to design a longitudinal study assessing Neuropeptide SF’s impact on feeding behavior?

  • Use telemetry-equipped rat models to monitor feeding patterns and metabolic parameters.
  • Administer Neuropeptide SF via chronic intracerebroventricular (ICV) cannulation.
  • Control for circadian rhythms by standardizing light/dark cycles.
  • Analyze plasma ghrelin/leptin levels to link peptide activity with hormonal feedback .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for dose-response studies of Neuropeptide SF?

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Address batch variability by including peptide lot number as a random effect in mixed-effects models .

Q. How to validate transcriptomic data suggesting Neuropeptide SF regulates neuroinflammatory pathways?

Combine RNA-seq with targeted proteomics (e.g., Western blot for IL-1β, TNF-α) in microglia cultures. Confirm functional relevance using NF-κB luciferase reporters and chromatin immunoprecipitation (ChIP) for transcription factor binding .

Translational Research Considerations

Q. What preclinical models best recapitulate human NPFF receptor signaling for translational studies?

Transgenic mice expressing humanized NPFF receptors are preferred for pharmacokinetic/pharmacodynamic (PK/PD) studies. Ensure cerebrospinal fluid (CSF) sampling aligns with human lumbar puncture protocols to enable cross-species biomarker comparisons .

Q. How to address species-specific differences in Neuropeptide SF metabolism?

  • Compare degradation rates in rat vs. human plasma using LC-MS/MS.
  • Modify peptide sequences via D-amino acid substitution to enhance stability while preserving receptor affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.